5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 5-position and an amine group at the 7-position
Mechanism of Action
Target of Action
The primary target of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell division and proliferation .
Mode of Action
The exact mode of action of This compound It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation .
Biochemical Pathways
The biochemical pathways affected by This compound Given its target, it is likely involved in the regulation of the cell cycle . The downstream effects of this could include a decrease in cell proliferation.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
The molecular and cellular effects of This compound Given its interaction with CDK2, it may lead to changes in cell cycle regulation, potentially resulting in decreased cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, storage conditions such as temperature, light, and moisture can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins involved in apoptosis and transcription, further highlighting its importance in cellular regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as HeLa cells, the compound has been observed to induce apoptosis and inhibit cell proliferation . This is achieved through the modulation of cell signaling pathways, including the inhibition of CDKs and the activation of apoptotic pathways. Furthermore, this compound influences gene expression by altering the transcriptional activity of key regulatory genes . In normal cells, such as L929 cells, the compound has been shown to have minimal cytotoxic effects, indicating its potential for selective targeting of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and its ability to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its inhibitory effects on CDKs . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in the cytoplasm, where it exerts its inhibitory effects on CDKs . Additionally, this compound may be distributed to various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, this compound may be directed to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for the compound’s ability to modulate gene expression and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chlorine atom can be introduced through halogenation reactions, and the amine group can be added through amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound may be used in the development of new therapeutic agents, particularly as kinase inhibitors for various targets.
Industry: Its unique chemical properties make it suitable for use in material science and other industrial applications.
Comparison with Similar Compounds
. Similar compounds include:
Pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the chlorine atom at the 5-position.
5-Bromopyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a bromine atom instead of chlorine.
5-Methylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a methyl group at the 5-position.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGHMVDZIWJNFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630869 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245095-96-9 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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